molecular formula C15H15N3OS B3001951 N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172245-85-0

N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B3001951
CAS No.: 1172245-85-0
M. Wt: 285.37
InChI Key: XXGXFKYEQMKQAQ-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a benzothiophene moiety fused with a pyrazole ring

Mechanism of Action

Target of Action

It’s known that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that the “electron pairs” on sulfur in thiophene are significantly delocalized in the π electron system and behave extremely reactive like benzene derivative . This reactivity might play a role in its interaction with its targets.

Biochemical Pathways

Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science, indicating that they likely interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile might influence the compound’s bioavailability.

Result of Action

It’s known that thiophene derivatives have been reported to possess a wide range of therapeutic properties . For instance, certain benzothiophene derivatives have shown high antibacterial activity against S. aureus .

Action Environment

It’s known that the physicochemical properties of benzene and thiophene are remarkably similar , which might suggest that similar environmental factors could influence their action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is unique due to its combined benzothiophene and pyrazole structure, which imparts distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal and material sciences .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-3-18-13(8-10(2)17-18)15(19)16-12-4-5-14-11(9-12)6-7-20-14/h4-9H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGXFKYEQMKQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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